molecular formula C18H29B B1266636 2-Bromo-1,3,5-tri-tert-butylbenzene CAS No. 3975-77-7

2-Bromo-1,3,5-tri-tert-butylbenzene

Cat. No. B1266636
CAS RN: 3975-77-7
M. Wt: 325.3 g/mol
InChI Key: JOKZWHPYNRDCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene involves bromination reactions where the kinetics and mechanism are influenced by bromine concentrations. Studies have shown that the reaction orders are significantly high due to the participation of clustered polybromide anions in the transition states, indicating complex mechanisms at play (A. Shernyukov et al., 2019).

Molecular Structure Analysis

X-ray analysis and computational studies have provided insights into the molecular structure of 2-Bromo-1,3,5-tri-tert-butylbenzene derivatives. For example, the structure of related triphosphabenzene compounds has been examined, revealing planar configurations and specific bond angles and lengths that are crucial for understanding the electronic and spatial properties of these molecules (R. Gleiter et al., 1998).

Chemical Reactions and Properties

The bromination of 1,4-di-tert.butylbenzene, a related compound, has been studied to understand the synthesis of bromobenzene derivatives and the influence of tert-butyl groups on reaction pathways. This research contributes to the broader understanding of the chemical behavior of brominated benzene derivatives under different conditions (J. Baas and B. M. Wepster, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of bromine and tert-butyl groups. Studies on related compounds have explored these aspects through experimental and computational methods, providing valuable data for applications in synthesis and materials science.

Chemical Properties Analysis

Chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and the potential for further functionalization, have been a significant focus. The effect of solvent on reactions involving aryl bromides and the lithiation-bromination exchange reactions has been investigated, showing how these properties can be exploited in organic synthesis (W. Bailey et al., 2006).

Scientific Research Applications

Synthesis and Derivatives

2-Bromo-1,3,5-tri-tert-butylbenzene is a versatile compound used in various synthetic processes. It is a precursor for the preparation of 1,3-di-tert-butylbenzene, which is further used to synthesize arylphosphines (Komen & Bickelhaupt, 1996). This illustrates its role in the formation of compounds with potential applications in organic synthesis and material science.

Kinetics and Mechanism Studies

The compound has been used in studies exploring the kinetics and mechanisms of bromination reactions. A study on the bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene revealed complex reaction dynamics, influenced by the participation of clustered polybromide anions in the transition states (Shernyukov et al., 2019). This research contributes to a deeper understanding of the reaction mechanisms in organic chemistry.

Solvent Influence in Reactions

Investigations into the effect of solvents on the lithium-bromine exchange of aryl bromides, including 1-bromo-4-tert-butylbenzene, have shown significant variations in reaction outcomes based on solvent composition (Bailey et al., 2006). This highlights its use in studies aimed at optimizing reaction conditions for better yields and selectivity in organic synthesis.

Molecular Structure and Ordering Studies

The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene have been analyzed using X-ray diffraction. This provides insights into the physical characteristics and behaviors of such compounds, which are crucial for designing materials with specific properties (Drozdowski et al., 2017).

Phase Behavior Studies

The phase behavior of 1,3,5-tri-tert-butylbenzene in combination with carbon dioxide has been studied, revealing its high solubility and potential uses in materials forming processes using dense carbon dioxide (Dilek et al., 2008). This information is valuable for industrial applications where carbon dioxide is used as a solvent or a supercritical fluid.

Electrophosphorescent Material Synthesis

The synthesis of electrophosphorescent intermediates, such as 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene, from derivatives of 1,3,5-tri-tert-butylbenzene indicates its use in developing materials for organic light-emitting diodes and other electronic devices (Kong-qiang, 2005).

Safety And Hazards

Users should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The significant primary deuterium kinetic isotope effect (KIE) for bromo-de-protonation is measured indicating proton removal is rate limiting, as confirmed by computed DFT models . This could be a potential area for future research.

properties

IUPAC Name

2-bromo-1,3,5-tritert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKZWHPYNRDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192835
Record name 2,4,6-Tri-t-butyl-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,5-tri-tert-butylbenzene

CAS RN

3975-77-7
Record name 2,4,6-Tri-t-butyl-1-bromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3975-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Tri-t-butyl-1-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4,6-tri-tert-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3,5-tri-tert-butylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3,5-tri-tert-butylbenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1,3,5-tri-tert-butylbenzene
Reactant of Route 4
2-Bromo-1,3,5-tri-tert-butylbenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,3,5-tri-tert-butylbenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1,3,5-tri-tert-butylbenzene

Citations

For This Compound
28
Citations
AS Ionkin, WJ Marshall, BM Fish, MF Schiffhauer… - …, 2007 - ACS Publications
1-(2,4,6-Tri-tert-butylphenyl)-1H-[1,2]diphosphole (12) was isolated from the unintentional and unexpected dehydrohalogenation of 1,3-bis(chloro(2,4,6-tri-tert-butylphenyl)phosphino)…
Number of citations: 25 pubs.acs.org
AF Alahmadi, X Yin, RA Lalancette… - Chemistry–A European …, 2023 - Wiley Online Library
Main‐chain boron‐containing π‐conjugated polymers are attractive for organic electronic, sensing, and imaging applications. Alternating terthiophene‐borane polymers were prepared …
A Lik, S Jenthra, L Fritze, L Müller… - … A European Journal, 2018 - Wiley Online Library
The application of our newly developed B–C coupling method by catalytic Si/B exchange is demonstrated for the synthesis of a series of triarylboranes (1), monodisperse thienyl‐ and …
P Chen, ZY Wang, JX Wang, XS Peng… - Organic Chemistry …, 2022 - pubs.rsc.org
A 1,4-palladium shift is regarded as one of the solutions towards the challenging remote C(sp3)–H activation. Herein, we report two efficient remote C(sp3)–H activation protocols …
Number of citations: 3 pubs.rsc.org
X Yin, F Guo, RA Lalancette, F Jäkle - Macromolecules, 2016 - ACS Publications
A series of polymers (PBnT, n = 2–5) with boron atoms incorporated into the conjugated polythiophene main chain have been prepared via Pd-catalyzed coupling of stannylated …
Number of citations: 122 pubs.acs.org
CGE Fleming - 2013 - research-repository.st-andrews.ac …
This thesis describes the effect of placing a phosphorus atom in a sterically strained environment with particular emphasis on the geminal disubstitution of two 2,4,6-tri-tert-butylphenyl (…
A Lik, T Wachsch, M Albrecht - d-nb.info
In the last decades (semi) conducting materials have emerged as a prosperous field of research. Due to their applications in useful devices such as light-emitting diodes (LEDs) or field …
Number of citations: 0 d-nb.info
VM Hipwell, MA Garcia-Garibay - The Journal of Organic …, 2019 - ACS Publications
Photochemical reactions in crystals occur under conditions of highly restricted molecular mobility such that only one product is generally obtained, even when there are many others that …
Number of citations: 9 pubs.acs.org
L Fritze - 2021 - opus.bibliothek.uni-wuerzburg.de
π-Conjugated oligomers and polymers with tricoordinate boron centers incorporated into the main chain have attracted considerable attention as the interaction of the vacant p orbital …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
Z Wang - 2021 - search.proquest.com
This thesis consists of two parts. The first part describes our explorations on iron-catalyzed coupling reactions involving organolithium reagents. With iron catalysts that are inexpensive, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.